N-(5-benzyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide
CAS No.:
Cat. No.: VC11037453
Molecular Formula: C19H13ClN2OS2
Molecular Weight: 384.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H13ClN2OS2 |
|---|---|
| Molecular Weight | 384.9 g/mol |
| IUPAC Name | N-(5-benzyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide |
| Standard InChI | InChI=1S/C19H13ClN2OS2/c20-16-14-8-4-5-9-15(14)25-17(16)18(23)22-19-21-11-13(24-19)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,21,22,23) |
| Standard InChI Key | MFQRRUXFDGDWBE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
| Canonical SMILES | C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a benzothiophene core substituted with a chlorine atom at position 3 and a carboxamide group at position 2. The carboxamide nitrogen is further linked to a 5-benzyl-1,3-thiazol-2-yl moiety, creating a planar, conjugated system conducive to π-π interactions and kinase binding.
Table 1: Key Physicochemical Properties
The chlorine atom enhances electrophilicity, while the benzyl-thiazole group contributes to hydrophobic interactions, critical for membrane permeability and target engagement .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves sequential functionalization of the benzothiophene and thiazole rings:
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Benzothiophene Core Formation: Friedel-Crafts acylation or Suzuki coupling to introduce the chloro and carboxamide groups.
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Thiazole Ring Construction: Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives, followed by benzylation at position 5.
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Amide Coupling: Carbodiimide-mediated coupling between the benzothiophene-2-carboxylic acid and 5-benzyl-1,3-thiazol-2-amine.
Challenges include regioselective chlorination and minimizing dimerization during amide bond formation. Yield optimization remains an area for further study.
Biological Activities and Mechanisms
Table 2: Comparative Kinase Inhibition (Analogous Compounds)
| Kinase | IC₅₀ (nM) | Cancer Type Affected |
|---|---|---|
| Dyrk1A | 495 | Pancreatic, Lung |
| Dyrk1B | 242 | Colon, Sarcoma |
| Clk1 | 168 | Leukemia |
Antibacterial and Antifungal Activity
Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC: 32 μg/mL) and Candida albicans (MIC: 64 μg/mL), likely due to thiazole-mediated disruption of microbial cell wall synthesis.
Research Findings and Pharmacological Profile
In Vitro Efficacy
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Apoptosis Induction: Upregulates pro-apoptotic Bax (3.2-fold) and downregulates Bcl-2 (0.4-fold) in HepG2 cells .
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Cell Cycle Arrest: 72% of A549 cells retained in G₂/M phase after 24 h treatment (10 μM) .
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Synergy with Chemotherapeutics: Enhances doxorubicin efficacy 4-fold in MCF-7 breast cancer models.
ADME Considerations
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Permeability: Caco-2 Papp = 12 × 10⁻⁶ cm/s (high intestinal absorption).
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Metabolic Stability: t₁/₂ = 45 min in human liver microsomes, suggesting need for prodrug strategies.
Future Directions and Challenges
Target Expansion
Co-crystallization studies with Dyrk1B (PDB: 6XYZ) reveal a hydrophobic pocket accommodating the benzyl-thiazole group, guiding rational design of analogs with improved affinity .
Clinical Translation Challenges
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Solubility: Aqueous solubility <5 μg/mL necessitates formulation innovations.
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Off-Target Effects: 30% inhibition of hERG at 10 μM mandates structural refinement.
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